molecular formula C10H9BrF2 B14021287 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene CAS No. 1432572-27-4

1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene

Cat. No.: B14021287
CAS No.: 1432572-27-4
M. Wt: 247.08 g/mol
InChI Key: XCFJMIGURKUZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene (CAS: 1147531-63-2) is a halogenated aromatic compound featuring a bromine atom and a cyclopropyl-difluoromethyl substituent on the benzene ring. Its molecular formula is C₁₀H₉BrF₂, with a molecular weight of 247.08 g/mol . The cyclopropyl-difluoromethyl group (-CH(CF₂)(C₃H₅)) introduces both steric bulk and electronic effects due to the electron-withdrawing fluorine atoms and the strained cyclopropane ring. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging the stability and reactivity imparted by fluorine substituents .

Properties

CAS No.

1432572-27-4

Molecular Formula

C10H9BrF2

Molecular Weight

247.08 g/mol

IUPAC Name

1-bromo-4-[cyclopropyl(difluoro)methyl]benzene

InChI

InChI=1S/C10H9BrF2/c11-9-5-3-8(4-6-9)10(12,13)7-1-2-7/h3-7H,1-2H2

InChI Key

XCFJMIGURKUZKD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Br)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene typically involves the bromination of 4-[cyclopropyl(difluoro)methyl]benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the para position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or alkaline medium is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene depends on its interaction with molecular targets. The bromine atom and the cyclopropyl group with fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physical properties of 1-bromo-4-[cyclopropyl(difluoro)methyl]benzene with analogous halogenated fluorobenzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene C₁₀H₉BrF₂ 247.08 Cyclopropyl-difluoromethyl (-CH(CF₂)(C₃H₅)) High steric hindrance, moderate polarity
1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene C₁₀H₈BrF₃ 265.07 Cyclopropyl-trifluoromethyl (-C(CF₃)(C₃H₅)) Stronger electron-withdrawing effect
1-Bromo-4-(difluoromethoxy)benzene C₇H₅BrF₂O 227.02 Difluoromethoxy (-OCF₂H) Enhanced solubility in polar solvents
1-Bromo-4-(1,1-difluoroethyl)benzene C₈H₇BrF₂ 221.04 Difluoroethyl (-CF₂CH₃) Lower steric bulk, higher volatility
1-Bromo-4-(chlorodifluoromethyl)benzene C₇H₄BrClF₂ 233.46 Chlorodifluoromethyl (-CF₂Cl) Higher reactivity in nucleophilic substitutions

Sources :

Biological Activity

1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene, with the chemical formula C10H9BrF2, is an organic compound notable for its unique structural features that include a bromine atom, a cyclopropyl group, and a difluoromethyl substituent attached to a benzene ring. This compound has garnered attention in both synthetic chemistry and biological research due to its potential reactivity and biological activity.

Structural Characteristics

  • Molecular Weight : Approximately 247.08 g/mol
  • Functional Groups :
    • Bromine (Br) - enhances electrophilicity and participates in nucleophilic substitution reactions.
    • Difluoromethyl group (CF2) - electron-withdrawing, influencing the compound's reactivity.
    • Cyclopropyl group - can undergo ring-opening reactions, further expanding reactivity.

Reactivity

The presence of the bromine atom allows for nucleophilic substitution reactions, while the difluoromethyl group enhances binding affinity to biological targets due to its electronic properties. The cyclopropyl group may affect steric interactions with enzymes or receptors, which is crucial for evaluating therapeutic applications .

Research indicates that compounds similar to 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene can exhibit significant biological activities. The difluoromethyl group is particularly noted for enhancing the binding affinity of compounds to specific biological targets, which can be pivotal in drug design .

Case Studies and Research Findings

  • In Vivo Studies :
    In pharmacokinetic studies involving related compounds, it was observed that structural modifications significantly impacted bioavailability and clearance rates. For instance, a related compound showed poor bioavailability (21%) compared to another (66%), highlighting the importance of molecular structure on pharmacokinetics .
  • Toxicity Assessments :
    Toxicity evaluations have been conducted on structurally similar compounds, revealing median lethal doses (LD50) and various acute toxicity effects. For example, studies on related brominated compounds indicated that exposure could lead to tremors and weight loss in animal models .
  • Antimicrobial Activity :
    Compounds with similar structural motifs have demonstrated antimicrobial properties against Gram-positive bacteria and fungi. The mechanism often involves disrupting cellular processes through interactions with specific enzymes or receptors .

Summary of Biological Activity

Study Type Findings
In Vivo PharmacokineticsVariability in bioavailability based on structure
ToxicityLD50 values indicate significant acute toxicity
Antimicrobial TestingEffective against various pathogens

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.